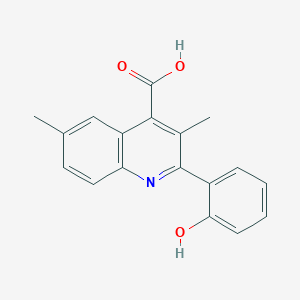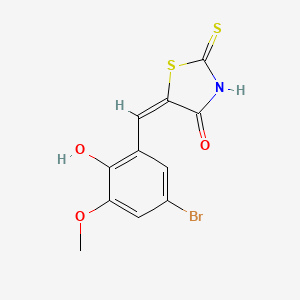![molecular formula C22H16ClN3O4 B6089658 2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B6089658.png)
2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as DMXAA or ASA404 and has been studied extensively for its anti-tumor properties.
Mecanismo De Acción
DMXAA exerts its anti-tumor effects through the activation of the innate immune system. It stimulates the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha), which induce tumor necrosis and inhibit tumor growth. DMXAA also activates the vascular endothelial growth factor (VEGF) pathway, which leads to the destruction of tumor blood vessels and further inhibits tumor growth.
Biochemical and Physiological Effects:
DMXAA has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as TNF-alpha and IFN-alpha, which play important roles in the immune response. DMXAA also activates the VEGF pathway, which regulates angiogenesis and blood vessel formation. In addition, DMXAA has been shown to induce apoptosis, or programmed cell death, in tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXAA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its anti-tumor properties, making it a well-established tool for cancer research. However, DMXAA has some limitations for lab experiments. It has been shown to have toxicity in some animal models, which may limit its use in certain experiments. In addition, DMXAA has a short half-life, which may require frequent dosing in some experiments.
Direcciones Futuras
There are several future directions for the study of DMXAA. One area of research is the development of new synthetic methods for DMXAA that can improve its yield and purity. Another area of research is the optimization of DMXAA dosing and administration for maximum anti-tumor effects. Additionally, the study of DMXAA in combination with other anti-cancer agents, such as chemotherapy and radiation therapy, is an area of active research. Finally, the study of DMXAA in other disease models, such as viral infections and autoimmune diseases, is an area of potential future research.
Métodos De Síntesis
The synthesis of DMXAA involves the reaction of 5,7-dimethyl-2-benzoxazolylamine with 3-bromoanisole, followed by the reaction of the resulting compound with 4-nitrobenzoyl chloride and then with thionyl chloride to yield 2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide. This synthesis method has been optimized to produce high yields of DMXAA with high purity.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various types of cancer, including lung, breast, colon, and prostate cancer. DMXAA has also been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy. In addition, DMXAA has been studied for its potential use in the treatment of viral infections, such as hepatitis C virus.
Propiedades
IUPAC Name |
2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O4/c1-12-8-13(2)20-19(9-12)25-22(30-20)14-4-3-5-15(10-14)24-21(27)17-7-6-16(26(28)29)11-18(17)23/h3-11H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFELFFVQCKFXHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-hydroxy-3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6089580.png)
![7-(5-chloro-2-methoxyphenyl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6089583.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6089589.png)

![[1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B6089602.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6089606.png)
![6-bromo-2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6089613.png)
![2-tert-butyl-1-[2-(4-methyl-1-piperazinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B6089617.png)
![8-[(2-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6089619.png)

![[3-(4-fluorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6089661.png)
![1-(2,6-difluorobenzyl)-N-[(2-methylphenyl)(4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6089671.png)

![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(4-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6089681.png)